molecular formula C8H15NO3S B2420285 1-(Cyclopropylsulfonyl)piperidin-4-ol CAS No. 1343076-63-0

1-(Cyclopropylsulfonyl)piperidin-4-ol

Cat. No.: B2420285
CAS No.: 1343076-63-0
M. Wt: 205.27
InChI Key: AKOHWHZIRQNGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylsulfonyl)piperidin-4-ol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of piperidine derivatives, which are known for their importance in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design .

Scientific Research Applications

1-(Cyclopropylsulfonyl)piperidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a CCR5 antagonist, which could be useful in the treatment of HIV.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and viral infections.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Future Directions

Piperidines, including “1-(Cyclopropylsulfonyl)piperidin-4-ol”, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Furthermore, the discovery and biological evaluation of potential drugs containing the piperidine moiety are among the latest scientific advances .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of 1-(Cyclopropylsulfonyl)piperidin-4-ol involves bulk manufacturing processes that ensure the compound is produced in large quantities with consistent quality. Companies like ChemScene provide bulk custom synthesis and sourcing for this compound .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine that serves as a building block for many pharmaceuticals.

    Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Piperidinone: A derivative of piperidine, used in the synthesis of various drugs.

Uniqueness

1-(Cyclopropylsulfonyl)piperidin-4-ol is unique due to its specific chemical structure, which includes a cyclopropylsulfonyl group attached to the piperidin-4-ol core. This structure imparts unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-cyclopropylsulfonylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c10-7-3-5-9(6-4-7)13(11,12)8-1-2-8/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOHWHZIRQNGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.